Home > Products > Screening Compounds P42884 > 3'-Deamino-3'-hydroxydaunorubicin
3'-Deamino-3'-hydroxydaunorubicin - 95405-79-1

3'-Deamino-3'-hydroxydaunorubicin

Catalog Number: EVT-1552207
CAS Number: 95405-79-1
Molecular Formula: C27H28O11
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of 3'-deamino-3'-hydroxydaunorubicin has been achieved through two main synthetic routes. Both methods involve the protection of the 14-hydroxyl group of the aglycone using tert-butylchlorodimethylsilane as a protective group. The key intermediate in these syntheses is the 14-O-tert-butyldimethylsilyl-7-O-(3,4-di-O-acetyl-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)adriamycinone. This intermediate undergoes successive deacetylation and desilylation to yield the desired product in high yield .

Technical Details

  1. Protection Step: The hydroxyl group at position 14 is protected to prevent unwanted reactions during subsequent steps.
  2. Deacetylation and Desilylation: After forming the protected intermediate, deacetylation removes acetyl groups, followed by desilylation to regenerate the hydroxyl group at position 3.
  3. Yield: These methods have been reported to provide high yields of 3'-deamino-3'-hydroxydaunorubicin, showcasing their efficiency .
Molecular Structure Analysis

Structure

The molecular structure of 3'-deamino-3'-hydroxydaunorubicin can be described as a modified anthracycline framework. It retains the core structure typical of anthracyclines but features specific modifications at the 3' and 14 positions.

Data

  • Molecular Formula: C27H29O10
  • Molecular Weight: Approximately 485.52 g/mol
  • Structural Characteristics: The compound exhibits a tetracyclic ring system characteristic of anthracyclines, with hydroxyl groups contributing to its pharmacological activity .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 3'-deamino-3'-hydroxydaunorubicin is primarily characterized by its ability to intercalate DNA and inhibit topoisomerase II, which are critical mechanisms for its antitumor effects.

Technical Details

  1. DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication.
  2. Topoisomerase II Inhibition: The compound stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks in DNA during replication .
Mechanism of Action

Process

The mechanism of action for 3'-deamino-3'-hydroxydaunorubicin involves several key processes:

  1. DNA Binding: The compound binds to DNA through intercalation.
  2. Enzyme Interaction: It inhibits topoisomerase II, preventing proper DNA unwinding.
  3. Cell Cycle Arrest: This leads to cell cycle arrest at the S phase and ultimately induces apoptosis in cancer cells.

Data

Studies have shown that this compound exhibits enhanced cytotoxicity compared to its parent compounds, indicating a potent mechanism against cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels.

Relevant analyses indicate that these properties contribute significantly to its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

3'-Deamino-3'-hydroxydaunorubicin has significant applications in cancer treatment research due to its potent antitumor activity. It has been evaluated in various preclinical models for its effectiveness against leukemia and solid tumors. Its structural modifications aim to improve efficacy while minimizing cardiotoxicity associated with traditional anthracyclines like daunorubicin and doxorubicin .

Introduction to 3'-Deamino-3'-hydroxydaunorubicin

Nomenclature and Chemical Taxonomy

3'-Deamino-3'-hydroxydaunorubicin is systematically identified as 9-Acetyl-7-[(4,5-dihydroxy-6-methyl-2-tetrahydropyranyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, reflecting its complex polycyclic structure. The compound falls under the chemical taxonomy of anthracycline glycosides, characterized by an anthraquinone chromophore glycosidically linked to an amino sugar. Its molecular formula is C₂₇H₂₈O₁₁, with a molecular weight of 528.51 g/mol, distinguishing it from its parent compound daunorubicin (C₂₇H₂₉NO₁₀) through the replacement of the 3'-amino group with a hydroxyl moiety [2].

The compound is registered under CAS# 95405-79-1 and is also referenced by alternative identifiers including 98103-13-0. Its structural identity is further defined by canonical SMILES notation (C5=CC=C4C(=O)C2=C(C(=C1C(CC(CC1=C2O)(O)C(C)=O)OC3CC(O)C(O)C(C)O3)O)C(=O)C4=C5OC) and InChIKey (QAFPIRVGDWNCDV-UHFFFAOYSA-N), providing unambiguous descriptors for chemical informatics and database retrieval. Additional synonyms include 9-Acetyl-7-(4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione and various abbreviated chemical designations [1] [2].

Table 1: Chemical Identifiers for 3'-Deamino-3'-hydroxydaunorubicin

Identifier TypeValue
Systematic Name9-Acetyl-7-[(4,5-dihydroxy-6-methyl-2-tetrahydropyranyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Molecular FormulaC₂₇H₂₈O₁₁
Molecular Weight528.51 g/mol
CAS Registry Number95405-79-1 (98103-13-0)
SMILESC5=CC=C4C(=O)C2=C(C(=C1C(CC(CC1=C2O)(O)C(C)=O)OC3CC(O)C(O)C(C)O3)O)C(=O)C4=C5OC
InChIKeyQAFPIRVGDWNCDV-UHFFFAOYSA-N

Historical Development of Anthracycline Derivatives

The discovery of anthracyclines traces back to a landmark 1960 research agreement between Farmitalia and the Istituto Nazionale dei Tumori di Milano, establishing a pioneering translational discovery program focused on natural antitumor agents. This collaboration led to the isolation of daunomycin from Streptomyces peucetius found near Castel del Monte (Apulia, Italy) within three years. Initial patent interferences were overcome through transatlantic collaborations with Sloan-Kettering Cancer Institute (New York), culminating in the first clinical trials of this groundbreaking anticancer agent [3].

The subsequent search for improved anthracyclines yielded doxorubicin (adriamycin), recognized as one of the most successful drugs developed in Milan. This discovery initiated the "second act" of Italian antitumor drug development when Professor Di Marco provided Professor Bonadonna with the first vials for clinical evaluation in July 1969. The structural distinction between daunorubicin and doxorubicin resides solely at the C-14 position—daunorubicin possesses a methyl group (-CH₃) while doxorubicin contains a hydroxymethyl group (-CH₂OH) [3] [7].

The development of 3'-deamino-3'-hydroxydaunorubicin emerged from systematic efforts to optimize the sugar moiety pharmacology. Early synthetic routes involved complex glycosidation strategies using protected halosugars, as demonstrated in the coupling of daunomycinone with 1-chloro-2,4,6-trideoxy-3-O-trifluoroacetyl-4-trifluoroacetamido-L-lyxohexopyranose under Koenigs-Knorr conditions. Alternative pathways exploited epimino ring-opening chemistry starting from 3'-deamino-4'-deoxy-3',4'-epiimino daunorubicin, followed by regioselective hydroxylation and deprotection sequences [4] [6]. These synthetic innovations enabled access to diverse structural analogues for biological evaluation, positioning 3'-deamino-3'-hydroxydaunorubicin as a rationally designed derivative within the broader anthracycline development timeline.

Positional Significance of 3'-Deamino and 3'-Hydroxy Modifications

The 3'-position of anthracycline sugar moieties represents a critical pharmacophore determinant influencing DNA binding affinity, topoisomerase II inhibition, and susceptibility to enzymatic deactivation. Conventional amino sugars in natural anthracyclines participate in electrostatic interactions with DNA phosphate backbones but also serve as sites for metabolic deamination and quinone-mediated free radical generation. The strategic deamination modification eliminates the positively charged amino group, fundamentally altering molecular interactions with biological targets while potentially mitigating metabolic liabilities and cardiotoxic potential associated with reactive oxygen species formation [6] [7].

Introduction of the 3'-hydroxyl group establishes a novel hydrogen-bonding capability within the minor groove of DNA. This polar functional group can form specific contacts with nucleobase edges and backbone atoms, potentially enhancing sequence recognition properties. Molecular modeling analyses suggest the 3'-hydroxy configuration preferentially stabilizes the drug-DNA complex through additional H-bonding networks not possible with amino substituents. This modification also increases the hydrophilic character of the molecule, potentially influencing cellular uptake kinetics and subcellular distribution patterns compared to parent compounds [4].

Biochemical evaluations demonstrate that the 3'-hydroxy modification preserves topoisomerase II poisoning capacity—a critical mechanism for anthracycline-induced DNA damage. The planar tetracyclic chromophore intercalates between DNA base pairs, particularly favoring GC-rich sequences, while the modified sugar moiety stabilizes the cleavage complex. The bioactivity profile of 3'-hydroxy analogues shows comparable in vitro cytotoxicity against leukemia cell lines (P388, L1210) and enhanced in vivo antitumor activity in murine models compared to doxorubicin, validating the pharmacological significance of this structural modification [4] [7].

Table 2: Comparative Activity Profile of Selected Anthracycline Derivatives

CompoundIn Vitro Cytotoxicity (P388 Leukemia)Topoisomerase II InhibitionDNA Binding Affinity
DaunorubicinHighHighHigh
DoxorubicinHighHighHigh
3'-Deamino-3'-hydroxydaunorubicinComparable to doxorubicinPreservedModified interaction
3'-HydroxyesorubicinSimilar to doxorubicinHighEnhanced specificity

Properties

CAS Number

95405-79-1

Product Name

3'-Deamino-3'-hydroxydaunorubicin

IUPAC Name

9-acetyl-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H28O11

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C27H28O11/c1-10-22(30)14(29)7-17(37-10)38-16-9-27(35,11(2)28)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,29-30,32,34-35H,7-9H2,1-3H3

InChI Key

QAFPIRVGDWNCDV-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

Synonyms

3'-deamino-3'-hydroxydaunorubicin
3'-deamino-4'-epi-3'-hydroxydaunorubicin
3'-DEHD

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.